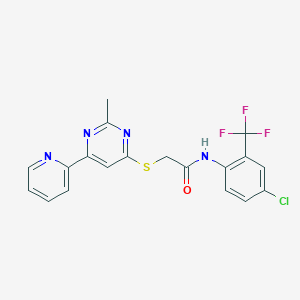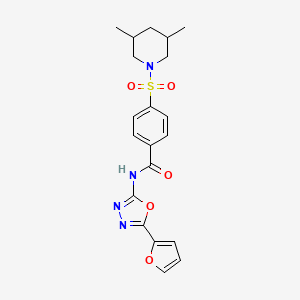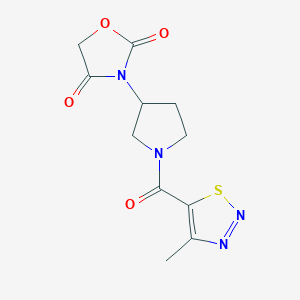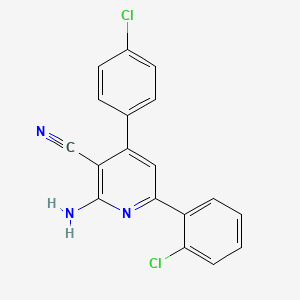![molecular formula C16H16FNO3S2 B2408581 propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 477488-10-1](/img/structure/B2408581.png)
propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an alcohol with a carboxylic acid in a process called esterification . The exact method would depend on the specific structures of the alcohol and carboxylic acid used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the ester functional group .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The exact reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Esters generally have a pleasant smell and are often used in perfumes and flavorings .Applications De Recherche Scientifique
Antitumor Activity
- Synthesis and Screening : Compounds structurally related to propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate have been synthesized and shown moderate antitumor activity against malignant tumor cells, with particular sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity
- Synthesis of Derivatives : New series of derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide, were synthesized and demonstrated in vitro antibacterial activity against various bacterial strains and antifungal activity (Baviskar, Khadabadi & Deore, 2013).
Antifungal Compound
- Solubility and Partitioning : A novel potential antifungal compound related to this compound was synthesized, and its solubility in various solvents was studied, revealing preferences for lipophilic delivery pathways in biological media (Volkova, Levshin & Perlovich, 2020).
Potential Drug Properties
- Synthesis and Drug Likeness : Compounds including 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride, structurally related to the target compound, were synthesized and evaluated for their in vitro antitumor activity, demonstrating moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021).
GPR35 Agonists Identification
- High-Throughput Screening : Research involved identifying novel GPR35 agonists for therapeutic application in diseases like inflammation and metabolic disorders. Compounds including 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, similar to the compound , demonstrated high potency and selectivity for human GPR35 (Neetoo-Isseljee et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-5-3-4-6-12(11)17/h3-6,10H,2,7-9H2,1H3/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUAPXLDDUMHNV-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)
![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)


![7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2408512.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)
![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

